5-(Difluoromethyl)-2-phenylpyrimidine
Description
Structure
3D Structure
Properties
CAS No. |
137279-35-7 |
|---|---|
Molecular Formula |
C11H8F2N2 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
5-(difluoromethyl)-2-phenylpyrimidine |
InChI |
InChI=1S/C11H8F2N2/c12-10(13)9-6-14-11(15-7-9)8-4-2-1-3-5-8/h1-7,10H |
InChI Key |
QHEHWIPPQLDYSU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)C(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)C(F)F |
Synonyms |
Pyrimidine, 5-(difluoromethyl)-2-phenyl- (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 5 Difluoromethyl 2 Phenylpyrimidine Derivatives
Strategies for Introducing the Difluoromethyl Group
The introduction of a difluoromethyl (CF2H) group onto the pyrimidine (B1678525) scaffold is a key challenge in the synthesis of the target compounds. Various methodologies have been developed to achieve this transformation, ranging from metal-catalyzed reactions to the use of specialized building blocks.
Transition Metal-Catalyzed Difluoromethylation Protocols
Transition metal catalysis is a powerful tool for the formation of carbon-fluorine bonds, and several protocols have been adapted for difluoromethylation. These reactions often involve the use of a difluoromethyl source and a metal catalyst, such as copper or palladium, to facilitate the coupling with a pre-functionalized pyrimidine ring or through direct C-H activation.
Copper-mediated difluoromethylation has been shown to be effective for various nitrogen-containing heterocycles. For instance, the reaction of a suitable pyrimidine precursor with a difluoromethylating agent in the presence of a copper catalyst can lead to the desired 5-(difluoromethyl)pyrimidine (B1395624) derivative. Palladium-catalyzed cross-coupling reactions are also a viable strategy, where a 5-halopyrimidine can be reacted with a difluoromethyl source. nih.gov
Table 1: Examples of Transition Metal-Catalyzed Difluoromethylation
| Catalyst | Difluoromethyl Source | Substrate Type | Reference |
| Copper | Various | Azoles, Pyridines | nih.gov |
| Palladium | Chlorodifluoromethane | Heteroaryl halides | nih.gov |
This table is illustrative and not exhaustive of all possible conditions.
Transition Metal-Free Difluoromethylation Approaches
In an effort to develop more sustainable and cost-effective synthetic methods, transition metal-free difluoromethylation strategies have gained attention. nih.gov These approaches often rely on the generation of a difluoromethyl radical or anion, which then reacts with the pyrimidine substrate.
One such method involves the use of a radical initiator to generate the •CF2H radical from a suitable precursor. This radical can then undergo addition to the pyrimidine ring. Another approach utilizes strong bases to generate a difluoromethyl anion, which can act as a nucleophile. nih.gov These methods offer an alternative to metal-catalyzed reactions, avoiding potential issues with metal contamination in the final product. nih.govnih.gov
Photoredox Catalysis in Difluoromethylation Reactions
Visible-light photoredox catalysis has emerged as a mild and efficient method for generating radical species, including the difluoromethyl radical. researchgate.netrsc.org This technique utilizes a photocatalyst that, upon irradiation with visible light, can initiate a single-electron transfer process to generate the desired radical from a stable precursor. researchgate.netrsc.orgresearchgate.net
This method is particularly advantageous as it often proceeds under mild reaction conditions and demonstrates high functional group tolerance. researchgate.net The direct C-H difluoromethylation of heterocycles using organic photoredox catalysts has been reported, offering a streamlined approach to synthesize difluoromethylated compounds. researchgate.net The practicability of this methodology for late-stage drug development has also been demonstrated. researchgate.net
Pyrimidine Ring Construction and Functionalization
The construction of the pyrimidine ring is a fundamental aspect of the synthesis of 5-(difluoromethyl)-2-phenylpyrimidine derivatives. Various established methods for pyrimidine synthesis can be adapted for this purpose.
General Synthetic Routes to Substituted Pyrimidines
The principal synthesis of pyrimidines typically involves the cyclization of a β-dicarbonyl compound with a compound containing an N-C-N fragment. wikipedia.org Common strategies include the reaction of β-dicarbonyl compounds with amidines, ureas, or guanidines to yield 2-substituted pyrimidines, 2-pyrimidinones, or 2-aminopyrimidines, respectively. wikipedia.org
The Biginelli reaction, a multicomponent reaction between an aldehyde, a β-ketoester, and urea, is a well-known method for the synthesis of dihydropyrimidines, which can be subsequently oxidized to pyrimidines. researchgate.net Other methods rely on the condensation of carbonyls with diamines. wikipedia.org For the synthesis of 2-phenylpyrimidine (B3000279) derivatives, benzamidine (B55565) would be a suitable N-C-N component to react with a β-dicarbonyl compound.
Recent advances have also focused on transition metal-catalyzed and metal-free synthesis of pyrimidines. nih.govnih.govrsc.org For instance, copper-catalyzed cyclization of ketones with nitriles provides a facile route to diversely functionalized pyrimidines. organic-chemistry.org
Table 2: Common Methods for Pyrimidine Ring Synthesis
| Method | Reactants | Product Type | Reference |
| Principal Synthesis | β-Dicarbonyl compound, Amidine/Urea/Guanidine | 2-Substituted Pyrimidine | wikipedia.org |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea | Dihydropyrimidine (B8664642) | researchgate.net |
| Condensation | Carbonyl, Diamine | Pyrimidine | wikipedia.org |
| Copper-Catalyzed Cyclization | Ketone, Nitrile | Substituted Pyrimidine | organic-chemistry.org |
Derivatization at the 2-Phenyl Position
Modification of the 2-phenyl group in 2-phenylpyrimidine derivatives allows for the exploration of structure-activity relationships and the fine-tuning of molecular properties. These derivatizations can be achieved either by starting with a substituted benzamidine in the initial pyrimidine synthesis or by performing electrophilic substitution reactions on the pre-formed 2-phenylpyrimidine.
The synthesis of various 2-phenylpyrimidine derivatives often involves the use of substituted benzaldehydes or benzonitriles as starting materials. For example, a substituted benzonitrile (B105546) can be converted to the corresponding benzamidine, which is then cyclized with a suitable three-carbon synthon to form the desired 2-(substituted-phenyl)pyrimidine.
Furthermore, the phenyl ring of 2-phenylpyrimidine can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions, although the reactivity is influenced by the electron-withdrawing nature of the pyrimidine ring. These reactions typically introduce substituents at the ortho-, meta-, or para-positions of the phenyl group, leading to a diverse range of derivatives.
Late-Stage Functionalization and Diversification of N-Heterocycles with Difluoromethyl Moieties
The introduction of a difluoromethyl (CF2H) group into heterocyclic compounds is a widely used strategy in medicinal chemistry to modulate their physicochemical and biological properties. Late-stage functionalization, where the difluoromethyl group is introduced at a late step in the synthetic sequence, is particularly valuable as it allows for the rapid diversification of complex molecules.
One of the most powerful methods for this transformation is the direct C-H difluoromethylation of (hetero)arenes. This approach avoids the need for pre-functionalized substrates and often utilizes radical-based methodologies. Reagents that can generate the difluoromethyl radical (•CF2H) are employed, which then attacks the electron-rich positions of the heterocyclic ring.
Another significant advancement is the palladium-catalyzed difluoromethylation of (hetero)aryl halides. rsc.org This cross-coupling reaction typically involves a 5-bromo or 5-iodopyrimidine (B189635) derivative, a palladium catalyst with a suitable ligand, and a difluoromethylating agent. rsc.orgnorthwestern.edudntb.gov.ua This method offers a reliable and efficient way to install the difluoromethyl group at a specific position on the pyrimidine ring. The general scheme for such a transformation is presented below:
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |
| 5-Bromo-2-phenylpyrimidine | Difluoromethylating Agent (e.g., TMSCF2H) | Palladium Catalyst, Ligand, Base | This compound |
This reaction highlights the importance of 5-halopyrimidines as key intermediates in the synthesis of the target compound. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.
Recent research has also explored the use of photoredox catalysis for the difluoromethylation of N-heterocycles, offering a mild and efficient alternative to traditional methods. These light-mediated reactions often proceed under gentle conditions and tolerate a wide range of functional groups.
Elucidation of Reaction Mechanisms in Difluoromethylated Pyrimidine Synthesis
Mechanistic Pathways of Difluoromethylation Reactions
The incorporation of a CF2H group onto an aromatic scaffold like pyrimidine (B1678525) can be achieved through several mechanistic routes, primarily categorized as radical, nucleophilic, and electrophilic pathways. The choice of pathway is dictated by the starting materials, reagents, and catalysts employed.
Radical difluoromethylation has emerged as a powerful and widely used strategy, particularly for the late-stage functionalization of heteroaromatic compounds. rsc.orgrsc.org The general mechanism involves three key stages: initiation (generation of the difluoromethyl radical), propagation (addition to the pyrimidine ring), and termination.
Initiation: Generation of the •CF2H Radical The difluoromethyl radical (•CF2H) is a transient intermediate that can be generated from a variety of precursors through different activation methods. rsc.orgresearchgate.net Common strategies include:
Single-Electron Transfer (SET): This can involve either the reduction or oxidation of a suitable precursor. For instance, reagents like difluoromethyl heteroaryl-sulfones can be reduced by a photoexcited catalyst to generate the •CF2H radical. mdpi.com Conversely, species like zinc difluoromethanesulfinate (Zn(SO2CF2H)2) can undergo single-electron oxidation to release the radical. rsc.org
Photocatalysis: Visible-light photoredox catalysis is a prevalent method for generating •CF2H radicals under mild conditions. researchgate.netnih.gov A photocatalyst, such as fac-[Ir(ppy)3], absorbs light and reaches an excited state. mdpi.com This excited catalyst can then engage in an electron transfer with a radical precursor to initiate the radical formation. mdpi.commdpi.com
Radical Abstraction: Precursors like bromodifluoromethane (B75531) (BrCF2H) can generate a •CF2H radical through the abstraction of the bromine atom by another radical species. rsc.org
| Precursor | Activation Method | Proposed Intermediate Step |
|---|---|---|
| Difluoromethyl heteroaryl-sulfones | Photoredox Catalysis (Reduction) | Reduction by excited photocatalyst [Ir(III)*] to a radical anion, followed by fragmentation. mdpi.commdpi.com |
| Zn(SO2CF2H)2 (DFMS) | Single-Electron Oxidation | Oxidation by an oxidant (e.g., K2S2O8) to release •CF2H. rsc.orgnih.gov |
| TMSCF2H | Silver-mediated Oxidation | Oxidation by Ag(I) to generate •CF2H. rsc.org |
| BrCF2H | Radical Abstraction | Abstraction of Br• by a primary radical. rsc.org |
Propagation and Termination Once generated, the •CF2H radical, being nucleophilic in nature, readily adds to the electron-deficient C5 position of the pyrimidine ring. This creates a resonance-stabilized radical intermediate. mdpi.com The reaction propagates as this intermediate is oxidized to a carbocation, often by the oxidized form of the photocatalyst (e.g., Ir(IV)) or another oxidant in the system. mdpi.commdpi.com The final step is the deprotonation of this cation, which rearomatizes the ring and yields the 5-(difluoromethyl)pyrimidine (B1395624) product. mdpi.com
Nucleophilic Mechanisms In a nucleophilic pathway, a difluoromethyl anion equivalent (–CF2H) is generated and reacts with an electrophilic pyrimidine derivative. However, this approach presents significant challenges. The C-H bond in difluoromethyl arenes (Ar-CF2H) has low acidity, making deprotonation difficult. acs.org Furthermore, the resulting carbanion (Ar-CF2–) is often unstable and prone to α-fluoride elimination. acs.org
A successful strategy involves the use of a Brønsted superbase combined with a weak Lewis acid. This combination facilitates the deprotonation of Ar-CF2H precursors and captures the highly reactive Ar-CF2– fragment, forming a more stable and manageable nucleophilic synthon. acs.org This stabilized nucleophile can then be used to react with various electrophiles. acs.org Another approach utilizes reagents like (phenylsulfonyl)difluoromethane (PhSO2CF2H), which can be deprotonated with a strong base to form the (phenylsulfonyl)difluoromethyl anion (PhSO2CF2–). cas.cn This anion can then act as a nucleophile, adding to electrophilic centers. cas.cn
Electrophilic Mechanisms An electrophilic mechanism would involve the attack of a nucleophilic pyrimidine ring on an electrophilic difluoromethylating agent ("CF2H+"). While reagents for electrophilic trifluoromethylation (transfer of CF3+) are well-established, direct electrophilic difluoromethylation is less developed. nih.govresearchgate.net Many reagents designed for this purpose, upon interaction with a nucleophile or through an electron-transfer process, tend to generate radical species (•CF2H) rather than a distinct electrophilic cation. nih.gov The development of effective electrophilic difluoromethylating reagents remains an active area of research. rsc.org
Catalysts Catalysts are pivotal in controlling the outcome of difluoromethylation reactions.
Metal Catalysts: Transition metals like palladium, nickel, and copper are frequently used in cross-coupling reactions to form C-CF2H bonds. rsc.orgresearchgate.net In a typical palladium-catalyzed cycle, for instance, the mechanism involves oxidative addition of an aryl halide to the Pd(0) center, followed by transmetalation with a difluoromethyl-containing reagent, and concluding with reductive elimination to yield the product and regenerate the catalyst. The choice of metal and, crucially, the ligands coordinated to it can influence reaction efficiency and scope.
Photoredox Catalysts: As mentioned, photocatalysts are essential for radical difluoromethylation reactions under visible light. mdpi.com They facilitate the generation of radicals under exceptionally mild conditions, avoiding the need for harsh reagents or high temperatures. nih.gov
Reagents and Regioselectivity The regioselectivity of difluoromethylation, especially in direct C-H functionalization, is a critical aspect. The inherent electronic properties of the pyrimidine ring strongly direct incoming radicals to the electron-deficient C5 position. wikipedia.org The choice of the difluoromethylating reagent and additives can further enhance this selectivity. rsc.org For example, in Minisci-type radical reactions, the protonation of the heterocyclic substrate under acidic conditions increases its electrophilicity, thereby promoting the attack of the nucleophilic •CF2H radical at specific positions. rsc.org
Stereocontrol in difluoromethylation is a more nascent field but is of great importance. rsc.org While the introduction of a CF2H group onto an achiral pyrimidine ring does not create a stereocenter, stereoselective difluoromethylation becomes relevant when targeting chiral molecules. This can be attempted through the use of chiral catalysts, such as a chiral quaternary ammonium (B1175870) salt in nucleophilic additions, although achieving high enantioselectivity remains a challenge. cas.cn
Mechanisms of Pyrimidine Core Formation and Transformation Reactions
The synthesis of the 5-(difluoromethyl)-2-phenylpyrimidine scaffold relies on established mechanisms for constructing the pyrimidine ring itself. The most common approach is the condensation of a β-dicarbonyl compound with an N-C-N synthon. wikipedia.org
A representative mechanism for forming a 2-substituted pyrimidine involves the reaction between a 1,3-dicarbonyl compound and an amidine. The process typically proceeds through the following steps:
Initial Condensation: One of the amino groups of the amidine performs a nucleophilic attack on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is often followed by dehydration to form an enamine or imine intermediate.
Intramolecular Cyclization: The second amino group of the amidine intermediate then attacks the remaining carbonyl group in an intramolecular fashion, leading to the formation of a cyclic, non-aromatic intermediate (a dihydropyrimidine (B8664642) derivative).
Aromatization: The final step involves the elimination of a second molecule of water (or another small molecule) from the cyclic intermediate to form the stable, aromatic pyrimidine ring.
This fundamental mechanism is at the heart of classical syntheses like the Biginelli reaction. wikipedia.org Theoretical studies on related heterocyclic syntheses confirm that the reaction often proceeds through sequential Knoevenagel condensation, Michael addition, and cyclization steps. nih.gov
Structure Activity Relationship Sar Studies and Rational Molecular Design
Influence of the Difluoromethyl Moiety on Biological Potency and Selectivity
The difluoromethyl group (CF2H) is a unique substituent that has garnered significant interest in medicinal chemistry for its ability to modulate the physicochemical properties of a parent molecule. researchgate.netnih.gov Its influence on biological potency and selectivity is attributed to its distinct electronic properties, size, and capacity for specific intermolecular interactions.
The CF2H group is recognized as an effective bioisostere for several functional groups commonly found in bioactive compounds, such as the hydroxyl (-OH), thiol (-SH), and in some contexts, the amine (-NH2) or methyl (-CH3) groups. researchgate.netnih.govresearchgate.net Bioisosteric replacement is a strategy used in drug design to modify a molecule's properties while retaining its intended biological activity. The substitution of these groups with a CF2H moiety can lead to improved metabolic stability, enhanced membrane permeability, and better bioavailability without drastically altering the molecule's shape or steric profile. researchgate.netresearchgate.net For instance, the CF2H group is metabolically more stable than a hydroxyl group, which is prone to oxidation. nih.gov
The rationale for this bioisosteric relationship lies in the similar steric volume and, to some extent, the electronic character of the CF2H group compared to other functionalities. researchgate.net This allows molecules containing the CF2H group to fit into the same receptor binding pockets as their hydroxyl or thiol-containing counterparts.
The difluoromethyl group is considered a "lipophilic hydrogen bond donor". researchgate.netbohrium.comnih.gov The two highly electronegative fluorine atoms polarize the C-H bond, making the hydrogen atom acidic enough to act as a weak hydrogen bond donor. researchgate.net This capability is on a scale similar to that of groups like thiophenol or aniline, though it is not as strong a donor as a hydroxyl group. researchgate.netbohrium.comsemanticscholar.orgacs.org This unique feature allows it to form favorable interactions with biological targets, potentially enhancing binding affinity and specificity. nih.gov
Simultaneously, the CF2H group modulates the lipophilicity of the molecule. While generally considered a lipophilicity-enhancing group, its effect can vary depending on the molecular context. researchgate.netsemanticscholar.org The change in lipophilicity upon substituting a methyl group with a difluoromethyl group (ΔlogP) can range from slightly decreasing to moderately increasing this property. researchgate.netnih.govacs.org This modulation of lipophilicity is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net
| Property | Description | Impact on Biological Activity |
|---|---|---|
| Bioisosterism | Acts as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups. nih.govresearchgate.net | Can improve metabolic stability and bioavailability while maintaining binding affinity. researchgate.net |
| Hydrogen Bonding | Functions as a weak, lipophilic hydrogen bond donor. researchgate.netbohrium.comnih.gov | Enhances target binding affinity and specificity through additional molecular interactions. nih.gov |
| Lipophilicity (logP) | Moderately increases lipophilicity; ΔlogP (XCF2H - XCH3) ranges from -0.1 to +0.4. researchgate.netnih.govacs.org | Influences membrane permeability and overall ADME properties. researchgate.net |
Positional and Substituent Effects on the Pyrimidine (B1678525) Ring and Phenyl Moiety
The biological activity of 2,5-substituted pyrimidines is highly dependent on the nature and position of substituents on both the pyrimidine and the phenyl rings. Strategic modifications can fine-tune the molecule's electronic properties, steric profile, and ability to interact with specific biological targets.
Studies on other 5-substituted pyrimidines have shown that the size, electronics, and functionality of the C-5 substituent are key determinants of activity. For example, the introduction of groups that can participate in hydrogen bonding or hydrophobic interactions can lead to enhanced potency. nih.govresearchgate.net While direct SAR data for various C-5 substituents on the 2-phenylpyrimidine (B3000279) core is specific to each biological target, the general principle holds that this position is a key handle for modulating activity. nih.gov
Modifications to the 2-phenyl ring provide another avenue for optimizing the biological activity of this class of compounds. The substituents on the phenyl ring can influence the molecule's interaction with the target receptor through steric, electronic, and hydrophobic effects. For instance, in a series of 2-phenylpyrimidine derivatives designed as antifungal agents, the introduction of halogen atoms to the phenyl ring led to a gradual increase in activity, suggesting that these substituents may be involved in favorable interactions within a hydrophobic pocket of the target enzyme, CYP51. nih.gov
Similarly, in other classes of biologically active molecules, the position and nature of substituents on a phenyl ring dictate the binding orientation and affinity. nih.gov Electron-donating or electron-withdrawing groups can alter the charge distribution of the ring, affecting electrostatic interactions with the receptor. Bulky substituents can provide steric hindrance that may either be beneficial or detrimental to binding, depending on the topology of the active site. Molecular docking studies on related 2-phenylpyrimidine coumarin (B35378) derivatives have indicated that substituents on the phenyl ring engage in multiple interactions, including hydrogen bonding and hydrophobic contacts, with the target protein. nih.gov
| Structural Moiety | Modification Strategy | Potential Impact on Biological Activity |
|---|---|---|
| C-5 Pyrimidine Substituent | Varying size, electronics (e.g., CF2H), and hydrogen bonding capacity. researchgate.netnih.gov | Modulates electronic properties of the pyrimidine ring, influences metabolic stability, and alters target binding. researchgate.netresearchgate.net |
| 2-Phenyl Ring Substituents | Introduction of halogens, alkyl, or alkoxy groups at various positions. nih.govnih.gov | Affects hydrophobic and electronic interactions with the receptor, influences binding orientation and affinity. nih.gov |
Conformational Analysis and its Correlation with Biological Activity
Fluorine substitution, including the difluoromethyl group, can influence molecular conformation. researchgate.net The introduction of substituents can create steric hindrance or favorable intramolecular interactions that favor a particular conformation. The conformational flexibility or rigidity of a molecule can be crucial for its biological function. While a flexible molecule may adapt to different binding sites, a conformationally constrained molecule might exhibit higher affinity and selectivity for a specific target. nih.gov
Studies on structurally related 2-phenylpyrimidine derivatives have defined the molecular conformation by the dihedral angles between the pyrimidine ring and the attached aryl substituents. nih.gov Analysis of these conformations can reveal low-energy, biologically active conformers. Understanding the preferred conformation of 5-(Difluoromethyl)-2-phenylpyrimidine and how it is influenced by substituents is essential for the rational design of more potent and selective analogs. Computational modeling and experimental techniques like NMR can be employed to study these conformational preferences and correlate them with observed biological activity. mdpi.com
Computational Approaches in SAR Elucidation and Lead Optimization
Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods for elucidating Structure-Activity Relationships (SAR) and guiding the rational design of new therapeutic agents. For pyrimidine-based scaffolds, including derivatives of this compound, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are crucial for understanding how structural modifications influence biological activity and for optimizing lead compounds. coleparmer.frcriver.com These methods allow for the systematic exploration of chemical space, helping to prioritize the synthesis of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. criver.com
The introduction of a difluoromethyl (-CHF₂) group at the 5-position of the pyrimidine ring significantly influences the molecule's electronic properties. This group acts as a strong electron-withdrawing moiety, which enhances the electrophilicity of the pyrimidine core, particularly at the C4 and C6 positions. This makes the scaffold more susceptible to nucleophilic aromatic substitution, a key consideration in the rational design of synthetic pathways for novel analogs. Furthermore, the difluoromethyl group, as a bioisostere of a hydroxyl or thiol group, can modulate properties like lipophilicity and metabolic stability, which are critical for a compound's drug-like characteristics. nih.gov
QSAR studies on related fluorinated pyrimidine derivatives have provided quantitative models that correlate structural features with biological activity. researchgate.net For instance, in a series of 5-trifluoromethylpyrimidine derivatives designed as Epidermal Growth Factor Receptor (EGFR) inhibitors, QSAR models have been developed to predict the anti-proliferative activity against various cancer cell lines. researchgate.netnih.gov These models often reveal the importance of specific steric, electronic, and hydrophobic features for potent inhibitory activity.
Molecular docking simulations provide detailed insights into the binding interactions between pyrimidine-based inhibitors and their target proteins at the atomic level. For pyrimidine derivatives targeting kinases like EGFR, docking studies consistently show that the pyrimidine core acts as a scaffold that fits into the ATP-binding site, often forming crucial hydrogen bonds with key amino acid residues such as MET793 in the hinge region. nih.gov The 2-phenyl group and other substituents can then form additional hydrophobic and van der Waals interactions with the surrounding pocket, contributing to binding affinity and selectivity. nih.govresearchgate.net For example, docking analyses of dihydropyrimidine (B8664642) analogues have successfully explained observed biological activity by identifying key interactions, such as hydrogen bonds with residues like Gln363. dovepress.com
Studies on the closely related 5-trifluoromethylpyrimidine scaffold provide valuable SAR insights that are applicable to this compound derivatives. A series of compounds were synthesized and evaluated for their inhibitory activity against EGFR kinase and their anti-proliferative effects on A549 (lung), MCF-7 (breast), and PC-3 (prostate) cancer cell lines. nih.gov The results highlight how modifications to the substituent attached to the 2-phenylamino group influence potency.
Data sourced from a study on 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. nih.gov The core structure features a 3-(N-methylcarboxamido)thiophen-2-yl group at the C4 position and a 4-(R-amido)phenylamino group at the C2 position of the pyrimidine ring.
The data indicates that introducing a fluorine atom at the meta-position of the benzoyl group (Compound 9c ) enhances activity against both the EGFR enzyme and the tested cell lines compared to the unsubstituted benzoyl analog (Compound 9a ). nih.gov Further extension of the substituent to an acryloyl group, as seen in Compound 9u , led to a significant increase in potency, particularly against the A549 cell line, with an IC₅₀ value of 0.35 μM. nih.gov This compound was also the most potent against the EGFR kinase (IC₅₀ = 0.091 μM). nih.gov These findings suggest that the size, conformation, and electronic properties of the substituent play a critical role in molecular recognition and inhibitory activity, providing a clear vector for lead optimization.
Advanced Computational and Theoretical Chemistry Studies
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. For derivatives of 5-(Difluoromethyl)-2-phenylpyrimidine, docking studies have been instrumental in elucidating their potential mechanisms of action by identifying key interactions within the active sites of various enzymes.
While specific docking studies exclusively on this compound are not extensively documented in publicly available literature, research on analogous phenylpyrimidine and fluorinated pyrimidine (B1678525) derivatives provides a strong basis for understanding its potential protein interactions. For instance, studies on 2-phenylpyrimidine (B3000279) analogues have been conducted to explore their binding modes as selective inhibitors of enzymes like phosphodiesterase 4B (PDE4B). nih.gov Similarly, molecular docking has been employed to investigate 2-phenylpyrimidine derivatives as potential antifungal agents targeting lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov
In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, in this case, a derivative of this compound, is then docked into the active site of the protein. The resulting poses are scored based on various parameters, such as binding energy, to identify the most stable complex. mdpi.com
Analysis of the docked poses reveals crucial ligand-protein interactions, including:
Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the protein.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein.
Van der Waals Forces: General attractive or repulsive forces between molecules.
Pi-Pi Stacking: Interactions between aromatic rings.
For example, in studies of similar pyrimidine derivatives, the pyrimidine core often acts as a scaffold, with substituents forming specific interactions with amino acid residues in the binding pocket. The difluoromethyl group at the 5-position can influence binding through steric and electronic effects, potentially forming hydrogen bonds or engaging in halogen bonding.
| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bonding | Pyrimidine nitrogens, Difluoromethyl group | Serine, Threonine, Aspartate, Glutamate |
| Hydrophobic Interactions | Phenyl ring | Leucine, Isoleucine, Valine, Phenylalanine |
| Pi-Pi Stacking | Phenyl ring, Pyrimidine ring | Phenylalanine, Tyrosine, Tryptophan |
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a valuable tool in organic chemistry for studying reaction mechanisms, predicting molecular properties, and understanding chemical reactivity. ijcce.ac.irepstem.net
For this compound, DFT calculations can provide insights into:
Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms. physchemres.org
Electronic Properties: Calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. epstem.netphyschemres.org
Reaction Pathways and Transition States: Elucidating the step-by-step mechanism of chemical reactions involving the compound, including the energies of intermediates and transition states.
While specific DFT studies detailing reaction mechanisms for the synthesis or modification of this compound are not widely published, DFT has been applied to various substituted pyrimidine derivatives. epstem.netijcce.ac.ir These studies often focus on understanding the electronic effects of different substituents on the pyrimidine ring. The electron-withdrawing nature of the difluoromethyl group, for instance, can be quantitatively assessed through DFT, providing predictions about its influence on the reactivity of the pyrimidine core.
| DFT-Calculated Property | Significance for this compound |
|---|---|
| Optimized Geometry | Provides accurate bond lengths and angles for structural analysis. |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Maps the electron density to predict sites for electrophilic and nucleophilic attack. |
| Transition State Energies | Helps in understanding the kinetics and feasibility of reaction pathways. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
For phenylpyrimidine derivatives, 3D-QSAR studies have been successfully employed to develop predictive models for various biological targets. nih.gov For example, a 3D-QSAR study on 2-phenylpyrimidine analogues as selective PDE4B inhibitors yielded a statistically significant model with high correlation and predictive power. nih.gov Such models are typically built using a dataset of compounds with known activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated and correlated with the biological activity using statistical methods like Partial Least Squares (PLS).
A hypothetical QSAR study for a series of this compound derivatives would involve:
Data Set Selection: A group of analogous compounds with measured biological activity against a specific target.
Molecular Modeling and Alignment: Generating 3D structures and aligning them based on a common scaffold.
Descriptor Calculation: Computing various descriptors (e.g., steric, electronic, hydrophobic).
Model Generation and Validation: Using statistical methods to create a predictive model and validating its robustness using internal and external validation techniques.
The resulting QSAR models can be visualized as contour maps, indicating regions where certain properties (e.g., bulkiness, positive charge) are favorable or unfavorable for activity, thus guiding the design of more potent derivatives.
In Silico Screening and Virtual Library Design for Novel Derivatives
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This approach is often used in conjunction with the design of virtual combinatorial libraries.
The this compound scaffold can serve as a core structure for the design of a virtual library. By computationally adding a variety of substituents at different positions on the phenyl and pyrimidine rings, a large and diverse library of virtual compounds can be generated. acs.orgnih.gov
The process typically involves:
Scaffold Selection: Choosing the this compound core.
Building Block Selection: Selecting a diverse set of chemical fragments (building blocks) to be attached to the scaffold.
Library Enumeration: Computationally combining the scaffold with the building blocks to generate a virtual library of novel derivatives.
Virtual Screening: Screening the generated library against a biological target using methods like molecular docking or pharmacophore modeling to identify promising candidates. researchgate.net
This approach allows for the rapid exploration of a vast chemical space, prioritizing the synthesis of compounds with a higher probability of being active. For instance, a virtual library based on the this compound scaffold could be screened against a panel of protein kinases to identify potential kinase inhibitors. The results of the virtual screen would provide a ranked list of compounds based on their predicted binding affinities, guiding further experimental investigation. The design and screening of pyrimidine-focused DNA-encoded libraries is an emerging area that further expands the scope of virtual screening. nih.gov
Emerging Research Frontiers and Prospects for 5 Difluoromethyl 2 Phenylpyrimidine
Development of Novel Fluorinating Reagents and Methodologies
The precise and efficient incorporation of a difluoromethyl (CF2H) group into heterocyclic structures is a key challenge in medicinal chemistry. eurekalert.org Recent advancements have moved beyond traditional methods to offer more versatile and selective strategies.
A significant development is the use of novel reagents for direct difluoromethylation. For instance, ethyl bromodifluoroacetate has been employed as a readily available fluorine source in a transition metal-free method for the N-difluoromethylation of pyridines and related heterocycles. rsc.org Researchers are also exploring the potential of gaseous fluorinating reagents, such as sulfuryl fluoride (B91410) and thionyl fluoride, to develop new synthetic pathways for accessing fluorinated motifs. ubc.ca The development of electrophilic trifluoromethylating reagents, which can act as sources for CF3 radicals or cations, has also broadened the toolkit for creating fluorinated compounds. researchgate.net
Methodological innovations are equally important. Chemists have developed a strategy of temporary dearomatisation, where relatively inert compounds like pyridines are temporarily activated to react with difluoromethyl-containing reagents, allowing for precise, site-selective functionalization. eurekalert.org This approach is valuable for late-stage modification of complex molecules. eurekalert.org Additionally, one-pot synthesis methods are being refined, such as a catalyst-free, one-pot technique for producing trifluoromethylated pyrimidines through a cascade of reactions including Michael addition and intramolecular annulation. rsc.org Another advanced approach involves a switchable [3+2+1] annulation for the direct synthesis of various 4-fluoroalkyl-pyrimidines without the need for solvents or additives. rsc.org Photoredox catalysis represents another frontier, enabling the synthesis of difluoromethylated compounds by generating fluoroalkyl radicals under light-driven conditions. researchgate.net
Table 1: Selected Novel Fluorination Methodologies
| Methodology | Reagent/Catalyst | Key Feature | Source(s) |
|---|---|---|---|
| N-Difluoromethylation | Ethyl bromodifluoroacetate | Transition metal-free synthesis | rsc.org |
| Site-Selective C-H Difluoromethylation | N/A (Strategy-based) | Temporary dearomatisation of the heterocyclic ring | eurekalert.org |
| One-Pot Pyrimidine (B1678525) Synthesis | Fluorinated unsaturated bromoketones and amidines | Catalyst-free cascade reaction | rsc.org |
| Photoredox Catalysis | Organic Dye (e.g., 4CzIPN) | Light-driven generation of fluoroalkyl radicals | researchgate.net |
Integration of Synthetic and Computational Approaches in Drug Discovery Pipelines
The synergy between traditional chemical synthesis and advanced computational modeling has become indispensable in the modern drug discovery pipeline for pyrimidine-based agents. febscongress.orgrsc.org This integrated approach accelerates the design and optimization of drug candidates by predicting their biological activity, pharmacokinetic profiles, and binding interactions before synthesis. rsc.orgnih.gov
Computer-aided drug design employs a variety of techniques. Molecular docking is widely used to predict how newly designed compounds will bind to the active site of a biological target. rsc.orgmdpi.com For example, docking studies were crucial in identifying the binding modes of novel imidazo[1,2-a]pyrimidine (B1208166) derivatives with key proteins of the SARS-CoV-2 virus. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis helps to build models that correlate the chemical structure of compounds with their biological activity, guiding the design of more potent molecules. rsc.org
More advanced techniques like molecular dynamics (MD) simulations and free energy perturbation (FEP) calculations provide deeper insights. febscongress.orgrsc.org MD simulations can confirm the stability of a compound within a protein's binding pocket over time, while FEP calculations can more accurately predict binding affinity. febscongress.orgrsc.org This was demonstrated in the development of pyrido[2,3-d]pyrimidine (B1209978) derivatives, where molecular modeling and FEP calculations guided synthetic modifications to improve solubility while preserving affinity for the NEK6 kinase binding pocket. febscongress.org In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are also routinely performed to assess the drug-like properties of virtual compounds, helping to prioritize which candidates should be synthesized and tested. rsc.orgrsc.orgnih.gov
Table 2: Application of Computational Methods in Pyrimidine Drug Discovery
| Computational Technique | Application | Target/Scaffold | Source(s) |
|---|---|---|---|
| 3D-QSAR & Molecular Docking | Design of new, potent inhibitors | Focal Adhesion Kinase (FAK) / Pyrimidine | rsc.org |
| Molecular Modeling & FEP | Guided synthesis to improve solubility and affinity | Nima-related Kinase 6 (NEK6) / Pyrido[2,3-d]pyrimidine | febscongress.org |
| DFT, Molecular Docking & ADMET | Evaluation of antiviral potential and drug-likeness | SARS-CoV-2 proteins / Imidazo[1,2-a]pyrimidine | nih.gov |
Exploration of New Biological Targets and Therapeutic Areas
Derivatives of 5-(difluoromethyl)-2-phenylpyrimidine and related fluorinated pyrimidines are being investigated against a growing list of biological targets, extending their therapeutic potential well beyond traditional applications. nih.gov While the pyrimidine core has long been a staple in anticancer drug development, research is now targeting specific enzymes and pathways implicated in various diseases. nih.govekb.eg
In oncology, a primary focus is on protein kinases, which are crucial regulators of cell cycle and signaling pathways often dysregulated in cancer. nih.gov Targets include:
Epidermal Growth Factor Receptor (EGFR): A key target in non-small cell lung cancer and other tumors, with new pyrimidine derivatives being designed to overcome resistance to existing drugs. ekb.egnih.gov
Aurora Kinases (AURK) and Polo-like Kinases (PLK): Both are involved in cell cycle regulation, making them attractive targets for anticancer agents. nih.gov
Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase implicated in the metastasis of aggressive cancers like triple-negative breast cancer. rsc.orgnih.gov
Janus Kinase 2 (JAK2): A pathogenic factor in various immunological diseases and myeloid proliferative disorders. nih.gov
Nima-related Kinase 6 (NEK6): Overexpressed in ovarian cancer, it has emerged as an important therapeutic target. febscongress.org
Beyond kinases, research is exploring other enzyme families. Dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway, has been identified as a promising target, as cancer cells have a high demand for pyrimidines to support rapid proliferation. frontiersin.org In other therapeutic areas, phosphodiesterase 4 (PDE4) is being targeted by 5-carbamoyl-2-phenylpyrimidine derivatives for its role in inflammatory conditions. nih.gov Furthermore, 2-phenylpyrimidine (B3000279) derivatives are being developed as novel antifungal agents that target the enzyme CYP51. nih.gov
Table 3: Emerging Biological Targets for Pyrimidine-Based Compounds
| Biological Target | Target Class | Therapeutic Area | Relevant Scaffold Example | Source(s) |
|---|---|---|---|---|
| EGFR | Tyrosine Kinase | Oncology (Lung Cancer) | 5-Trifluoromethylpyrimidine | ekb.egnih.gov |
| FAK | Tyrosine Kinase | Oncology (Breast Cancer) | Pyrimidine-based | rsc.orgnih.gov |
| AURK / PLK | Serine/Threonine Kinase | Oncology | Pyrimidine Fused Heterocycles | nih.gov |
| JAK2 | Tyrosine Kinase | Immunology, Oncology | Sulfonamide-pyrimidine | nih.gov |
| NEK6 | Serine/Threonine Kinase | Oncology (Ovarian Cancer) | Pyrido[2,3-d]pyrimidine | febscongress.org |
| DHODH | Dehydrogenase | Oncology | General Pyrimidine Metabolism Inhibitors | frontiersin.org |
| PDE4 | Phosphodiesterase | Inflammation | 5-Carbamoyl-2-phenylpyrimidine | nih.gov |
Future Directions in the Design of Highly Selective and Potent Pyrimidine-Based Agents
The future of pyrimidine-based drug design is focused on creating agents with higher potency, improved selectivity, and the ability to overcome therapeutic resistance. Several key strategies are emerging to achieve these goals.
One major trend is the development of dual-target or multi-target inhibitors . By designing a single molecule that can inhibit multiple disease-relevant targets, such as dual EGFR/HER2 or c-Met/VEGFR-2 inhibitors, researchers aim to enhance therapeutic efficacy and combat the complex resistance mechanisms that arise from single-target therapies. mdpi.comnih.gov This approach is particularly relevant in oncology, where cancer cell survival is often driven by redundant signaling pathways. nih.gov
Combination therapies represent a related clinical strategy, where pyrimidine-based inhibitors are paired with other drugs. For example, combining DHODH inhibitors, which target pyrimidine synthesis, with specific kinase inhibitors like BRAF inhibitors has shown potential as a synthetic lethal strategy in certain cancers. frontiersin.org
Finally, overcoming drug resistance remains a central challenge, especially for kinase inhibitors where mutations in the target protein can render drugs ineffective. ekb.eg Future design efforts will continue to focus on creating next-generation inhibitors that can effectively target both the original (wild-type) protein and its common drug-resistant mutants. nih.govnih.gov The increasing sophistication of computational tools, including molecular dynamics simulations and advanced binding energy calculations, will be critical in the rational design of these highly selective and robust therapeutic agents. rsc.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(Difluoromethyl)-2-phenylpyrimidine, and how can intermediates be optimized for yield?
- Methodological Answer : The synthesis typically involves cross-coupling reactions or nucleophilic substitution on pyrimidine scaffolds. For example, fluorinated intermediates like 5-fluoro-2,4-dimethoxypyrimidine (CAS 4330-22-7) can serve as precursors . Optimization includes adjusting reaction temperatures (e.g., 60–80°C for fluorination) and using catalysts like Pd/C or CuI to enhance regioselectivity. Purification via column chromatography with ethyl acetate/hexane gradients ensures high purity. Monitor yields using LC-MS to identify side products .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : NMR is critical for confirming the difluoromethyl group (δ ≈ -140 to -150 ppm) and distinguishing it from monofluorinated analogs. and NMR resolve aromatic protons and pyrimidine carbons .
- HPLC-MS : Reverse-phase HPLC with C18 columns and electrospray ionization (ESI-MS) validates molecular weight and purity (≥95%) .
- X-ray crystallography : For structural confirmation, single-crystal diffraction (as used in related pyrimidine derivatives ) resolves bond angles and steric effects.
Q. What are the primary biological targets or applications of fluorinated pyrimidines like this compound?
- Methodological Answer : Fluorinated pyrimidines are explored as enzyme inhibitors (e.g., thymidylate synthase) or receptor ligands due to fluorine’s electronegativity and metabolic stability . The difluoromethyl group may enhance binding affinity via hydrophobic interactions or modulate p of adjacent functional groups. Initial screening should include kinase assays or cellular viability tests (e.g., MTT assays) in cancer cell lines .
Advanced Research Questions
Q. How does the difluoromethyl group influence the compound’s conformational stability and interactions with biomolecular targets?
- Methodological Answer : The CFH group introduces stereoelectronic effects, altering electron density in the pyrimidine ring. Computational docking (e.g., AutoDock Vina) combined with molecular dynamics simulations (AMBER/CHARMM) can predict binding modes to targets like DNA topoisomerases. Compare with non-fluorinated analogs to isolate fluorine’s role in binding kinetics (e.g., via SPR) .
Q. What strategies resolve contradictions in reported bioactivity data for fluorinated pyrimidines?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, serum content) or impurity profiles. Reproduce studies using standardized protocols (e.g., NIH/NCGC guidelines) and validate compound purity via orthogonal methods (HPLC, NMR). Meta-analyses of databases like ChEMBL or PubChem (see ) help contextualize results .
Q. How can researchers mitigate decomposition or byproduct formation during storage or experimental use?
- Methodological Answer : Store the compound under inert gas (N/Ar) at -20°C in amber vials to prevent photodegradation. For aqueous solutions, use stabilizers like DMSO (≤10%) and avoid prolonged exposure to basic conditions. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC tracking .
Q. What computational tools are recommended for predicting the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile of this compound?
- Methodological Answer : Use QSAR models in Schrödinger’s ADMET Predictor or SwissADME to estimate log, solubility, and CYP450 inhibition. Cross-reference with fluorinated analogs in the Cambridge Structural Database (CSD) for empirical trends. Experimental validation via Caco-2 permeability assays and microsomal stability tests (rat/human liver microsomes) is critical .
Safety and Handling
Q. What safety protocols are essential when handling fluorinated pyrimidines in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
- Waste disposal : Segregate fluorinated waste in designated containers and coordinate with licensed biohazard disposal services to prevent environmental release .
- Emergency measures : Neutralize spills with vermiculite and 10% sodium bicarbonate solution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
